3-Benzyloxy-4-methoxybenzaldehyde

Beschreibung

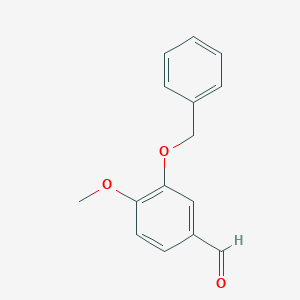

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVQZFHUXRSRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212879 | |

| Record name | 3-Benzyloxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6346-05-0 | |

| Record name | 3-(Benzyloxy)-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6346-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxy-4-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006346050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6346-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6346-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyloxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyloxy-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZYLOXY-4-METHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RT2M9C3XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyloxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Benzyloxy-4-methoxybenzaldehyde, a key intermediate in the synthesis of complex molecular targets.

Core Chemical Properties

This compound, also known as iso-vanillin benzyl (B1604629) ether, is an aromatic aldehyde that serves as a versatile building block in organic synthesis. Its structure incorporates a benzaldehyde (B42025) core, a methoxy (B1213986) group, and a benzyl ether protecting group, making it a valuable precursor for multi-step syntheses.

Identifiers and General Properties

A summary of the key identifiers and physical properties of this compound is provided in Table 1.

| Property | Value | Citation(s) |

| IUPAC Name | 4-methoxy-3-(phenylmethoxy)benzaldehyde | [1] |

| CAS Number | 6346-05-0 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1] |

| Appearance | Solid, Beige Crystalline Powder | |

| Melting Point | 61-64 °C | |

| SMILES | COc1ccc(C=O)cc1OCc2ccccc2 | [3] |

| InChI | 1S/C15H14O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| InChIKey | VQVQZFHUXRSRBZ-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of key spectral information is presented in Table 2.

| Spectroscopic Data | Key Features / Notes | Citation(s) |

| ¹H NMR | Data available, refer to spectral databases. | [1] |

| ¹³C NMR | Data available, refer to spectral databases. | [1] |

| Infrared (IR) Spectra | Data available for various techniques (FTIR, ATR-IR, Vapor Phase). | [1] |

| Mass Spectrometry | Monoisotopic Mass: 242.0943 Da. Predicted CCS data available. | [1][3] |

Synthesis and Reactivity

The most common synthetic route to this compound is through the benzylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). This reaction is a classic example of a Williamson ether synthesis.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis.

-

Reaction Setup: In a round-bottom flask, dissolve isovanillin (1 equivalent) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone.

-

Addition of Base: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes.

-

Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol (B145695). The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents and complex natural products. Its aldehyde functional group allows for a wide range of subsequent chemical transformations, including condensations, reductions, and oxidations.

Synthesis of Tetrabenazine Analogues

A notable application is in the synthesis of (+)-9-benzyloxy-α-dihydrotetrabenazine, an important intermediate for Vesicular Monoamine Transporter 2 (VMAT2) imaging agents. VMAT2 inhibitors are used in the treatment of hyperkinetic movement disorders. The synthesis involves a multi-step sequence starting from this compound.

Caption: Application in VMAT2 Inhibitor Synthesis.

Synthesis of (-)-Galipeine

This compound has also been utilized in the total synthesis of the alkaloid (-)-galipeine. This highlights its utility in constructing complex, polycyclic natural product scaffolds.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Use with adequate ventilation. Avoid dust formation. Wash thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

This compound is a synthetically valuable intermediate with well-defined chemical properties. Its utility is demonstrated in the synthesis of complex pharmaceutical targets, particularly in the field of neurology. The straightforward synthesis from isovanillin and its versatile reactivity make it an important tool for researchers and professionals in drug development and organic synthesis.

References

- 1. This compound | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]

- 4. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 3-Benzyloxy-4-methoxybenzaldehyde

CAS Number: 6346-05-0

Abstract

This technical guide provides a comprehensive overview of 3-Benzyloxy-4-methoxybenzaldehyde, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and its established applications. The information is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction

This compound, also known as O-benzyl isovanillin (B20041), is an aromatic aldehyde that serves as a crucial building block in the synthesis of complex organic molecules. Its structure, featuring a protected hydroxyl group in the form of a benzyl (B1604629) ether, makes it a valuable precursor for compounds where selective functionalization of the aromatic ring is required. Notably, it has been utilized in the total synthesis of bioactive alkaloids and imaging agents, highlighting its significance in medicinal chemistry.[1][2]

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. Data has been compiled from various suppliers and chemical databases.[1][3][4]

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 6346-05-0 | [1][3] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][3] |

| Molecular Weight | 242.27 g/mol | [1][4] |

| Appearance | White to pale yellow solid/powder | [1][5] |

| Melting Point | 61-64 °C (lit.) | [1][2] |

| Purity | ≥97% (GC) | [5][6] |

| IUPAC Name | 4-methoxy-3-(phenylmethoxy)benzaldehyde | [4] |

| Synonyms | O-Benzylisovanillin, Isovanillin benzyl ether | [4] |

Table 2: Spectroscopic Data

| Spectroscopy | Data Highlights |

| ¹H NMR | (400 MHz, DMSO-d₆) δ: 9.98 (s, 1H, CHO), 7.51 (d, J = 6.2 Hz, 2H, Ar-H), 7.41 (s, 1H, Ar-H), 7.30 – 7.25 (m, 1H, Ar-H), 3.82 (s, 3H, OCH₃) |

| ¹³C NMR | (101 MHz, DMSO-d₆) δ: 159.5, 151.1, 136.0, 134.9, 130.3, 129.2, 129.0, 126.2, 121.0, 55.1 |

| Mass Spec (GC-MS) | Major fragments (m/z): 91 (base peak), 242 (M+), 65 |

| FT-IR (ATR) | Key peaks (cm⁻¹): ~1680 (C=O, aldehyde), ~1580, 1510 (C=C, aromatic), ~1260, 1130 (C-O, ether) |

| UV-VIS | Provides information on the electronic transitions within the molecule. |

Note: NMR peak assignments are based on typical chemical shifts and may vary slightly based on solvent and experimental conditions.

Synthesis Protocol

The most common and efficient synthesis of this compound is achieved via the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde) and benzyl bromide.

Reaction Pathway

The synthesis involves the deprotonation of the phenolic hydroxyl group of isovanillin by a base, followed by nucleophilic substitution (Sₙ2) by the resulting phenoxide on benzyl bromide.

Caption: Synthetic pathway for this compound.

Experimental Procedure

This protocol is adapted from established procedures for similar O-alkylation reactions.

Materials:

-

Isovanillin (1 equivalent)

-

Benzyl bromide (1.1 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

-

N,N-Dimethylformamide (DMF) or Acetone (B3395972)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Workflow:

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Protocol:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add isovanillin (1 eq.) and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add a suitable volume of dry DMF or acetone to the flask to dissolve/suspend the reactants.

-

Reagent Addition: While stirring at room temperature, add benzyl bromide (1.1 eq.) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (isovanillin) is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield this compound as a white to off-white crystalline solid.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical targets. Its utility stems from the benzyl protecting group, which can be selectively removed under mild hydrogenolysis conditions to reveal a free phenol.

-

Alkaloid Synthesis: It has been used as a key starting material in the total synthesis of the alkaloid (-)-galipeine.[1]

-

VMAT2 Imaging Agents: The compound was employed in the synthesis of (+)-9-benzyloxy-α-dihydrotetrabenazine, an important intermediate for developing imaging agents for the vesicular monoamine transporter 2 (VMAT2), which is implicated in neurological disorders.[1][2]

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. It is classified as a combustible solid.[1][2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

- 1. This compound | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. This compound(6346-05-0) 1H NMR spectrum [chemicalbook.com]

- 4. 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Benzyloxy-4-methoxybenzaldehyde: Properties, Synthesis, and Applications in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Benzyloxy-4-methoxybenzaldehyde, a key intermediate in the synthesis of neuropharmacological agents. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its application in the development of compounds targeting the vesicular monoamine transporter 2 (VMAT2), a critical protein in neurotransmission.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in chemical synthesis and for its characterization.

| Property | Value | Reference |

| Molecular Weight | 242.27 g/mol | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Melting Point | 61-64 °C | |

| CAS Number | 6346-05-0 | |

| Appearance | Solid |

Synthesis of this compound

This compound is synthesized from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) via a Williamson ether synthesis. The following protocol provides a detailed methodology for this reaction.

Experimental Protocol: Synthesis from Isovanillin

Materials:

-

Isovanillin (1 equivalent)

-

Benzyl (B1604629) chloride (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (1.5 equivalents)

-

Acetone (B3395972) or Dimethylformamide (DMF) (solvent)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isovanillin in a suitable solvent such as acetone or DMF.

-

Add potassium carbonate to the solution.

-

Slowly add benzyl chloride to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from ethanol (B145695) to yield a white to off-white solid.

Below is a workflow diagram illustrating the key steps in the synthesis of this compound.

Application in the Synthesis of VMAT2 Ligands

This compound is a crucial starting material in the multi-step synthesis of (+)-9-benzyloxy-α-dihydrotetrabenazine. This compound is a precursor to potent and selective inhibitors of the vesicular monoamine transporter 2 (VMAT2).[2]

The Role of VMAT2 in Neurotransmission

VMAT2 is a transport protein located in the membrane of synaptic vesicles in monoaminergic neurons. Its primary function is to transport monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into the synaptic vesicles. This process is essential for the storage and subsequent release of these neurotransmitters into the synaptic cleft.

Dysfunction of VMAT2 is implicated in several neurological and psychiatric disorders, making it an important target for drug development.

Mechanism of Action of Dihydrotetrabenazine (B1670615)

(+)-α-Dihydrotetrabenazine, a derivative of the compound synthesized from this compound, exhibits high-affinity binding to VMAT2.[3][4] By inhibiting VMAT2, dihydrotetrabenazine prevents the loading of monoamines into synaptic vesicles. This leads to a depletion of monoamine stores and a reduction in their release, thereby modulating neurotransmission. This mechanism of action is the basis for the therapeutic effects of VMAT2 inhibitors in conditions characterized by hyperkinetic movements, such as tardive dyskinesia and chorea associated with Huntington's disease.[2]

The following diagram illustrates the role of VMAT2 in a dopaminergic neuron and the inhibitory action of dihydrotetrabenazine.

References

- 1. This compound | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific. | Semantic Scholar [semanticscholar.org]

Technical Guide: Structure Elucidation of 3-Benzyloxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-4-methoxybenzaldehyde, a derivative of vanillin, is a valuable intermediate in organic synthesis. Its structure, featuring a benzaldehyde (B42025) core with methoxy (B1213986) and benzyloxy substitutions, makes it a precursor for various more complex molecules, including pharmaceuticals and fragrances. Accurate confirmation of its structure is paramount for its application in research and development. This guide provides an in-depth overview of the structure elucidation of this compound through spectroscopic analysis and includes a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

The fundamental step in structure elucidation is understanding the basic chemical properties and molecular formula of the compound.

| Property | Value |

| IUPAC Name | 3-(Benzyloxy)-4-methoxybenzaldehyde |

| Synonyms | Isovanillin (B20041) benzyl (B1604629) ether |

| CAS Number | 6346-05-0[1] |

| Molecular Formula | C₁₅H₁₄O₃[1] |

| Molecular Weight | 242.27 g/mol [1] |

| Appearance | Solid |

| Melting Point | 61-64 °C[2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde) and benzyl bromide.

Experimental Protocol: Benzylation of Isovanillin

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add isovanillin (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram

Caption: A schematic overview of the synthesis process.

Spectroscopic Data for Structure Elucidation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number and chemical environment of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~7.5 - 7.3 | m | 7H | Aromatic protons (benzyloxy & benzaldehyde rings) |

| ~7.0 | d | 1H | Aromatic proton (benzaldehyde ring) |

| ~5.2 | s | 2H | Methylene protons (-OCH₂Ph) |

| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehyde carbon (C=O) |

| ~155 | Aromatic carbon (C-O) |

| ~150 | Aromatic carbon (C-O) |

| ~136 | Aromatic carbon (ipso-benzyloxy) |

| ~130 | Aromatic carbon (C-H) |

| ~129 | Aromatic carbon (C-H) |

| ~128 | Aromatic carbon (C-H) |

| ~127 | Aromatic carbon (C-H) |

| ~125 | Aromatic carbon (C-H) |

| ~112 | Aromatic carbon (C-H) |

| ~111 | Aromatic carbon (C-H) |

| ~71 | Methylene carbon (-OCH₂Ph) |

| ~56 | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1680 | Strong | Aldehyde C=O stretch |

| ~1590, ~1510 | Strong | Aromatic C=C stretch |

| ~1260 | Strong | Aryl-O-C stretch (ether) |

| ~1130 | Strong | C-O stretch |

| ~740, ~700 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 242 | Molecular ion [M]⁺ |

| 241 | [M-H]⁺ |

| 151 | [M - C₇H₇]⁺ (loss of benzyl group) |

| 91 | [C₇H₇]⁺ (benzyl cation) |

Logical Structure Elucidation

The collective spectroscopic data provides unambiguous evidence for the structure of this compound.

Caption: The logical flow from raw spectroscopic data to the final elucidated structure.

Conclusion

The synthesis of this compound via Williamson ether synthesis from isovanillin is a reliable method. The structure of the resulting compound can be unequivocally confirmed by a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The presented data and protocols offer a comprehensive guide for researchers working with this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis Precursors of 3-Benzyloxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for producing 3-benzyloxy-4-methoxybenzaldehyde, a valuable intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic pathways, experimental protocols, and quantitative data to support researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a key building block in organic synthesis, notably in the preparation of complex molecular architectures for medicinal chemistry. Its synthesis primarily involves the protection of the hydroxyl group of its precursor, isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), with a benzyl (B1604629) group. The availability and synthesis of isovanillin are therefore critical to the production of the target molecule. This guide will explore the common synthetic routes to isovanillin and the subsequent benzylation to yield this compound.

Primary Precursor: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)

The immediate and most crucial precursor for the synthesis of this compound is isovanillin. The core of the synthesis is the benzylation of the phenolic hydroxyl group of isovanillin.

Synthesis of this compound from Isovanillin

The conversion of isovanillin to this compound is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of isovanillin with a base, followed by nucleophilic attack of the resulting phenoxide on a benzyl halide.

General Reaction:

Caption: Synthesis of this compound from Isovanillin.

Experimental Protocol: Benzylation of Isovanillin

This protocol is based on standard benzylation procedures for phenols.

-

Materials:

-

Isovanillin (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone or Dimethylformamide (DMF)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve isovanillin in acetone or DMF.

-

Add potassium carbonate to the solution and stir the suspension.

-

Add benzyl bromide dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 86-98% (for analogous reactions) | [1] |

| Purity | >98% | |

| Melting Point | 61-64 °C |

Synthesis of the Core Precursor: Isovanillin

Given the importance of isovanillin, understanding its synthesis is crucial for a comprehensive approach. Several synthetic routes to isovanillin have been developed, starting from various commercially available precursors.

Synthesis of Isovanillin from Ethyl Vanillin (B372448)

This is a high-yielding, two-step process involving the methylation of ethyl vanillin followed by de-ethylation.

Caption: Synthesis of Isovanillin from Ethyl Vanillin.

Experimental Protocol: Synthesis from Ethyl Vanillin

-

Step 1: Methylation of Ethyl Vanillin

-

Dissolve ethyl vanillin in water and add a solution of sodium hydroxide (B78521).

-

Heat the mixture to 90°C.

-

Over 2 hours, simultaneously add dimethyl sulfate and an aqueous sodium hydroxide solution to maintain a pH of 9.

-

Stir the reaction for 1 hour at 90°C.

-

Cool the mixture, separate the organic layer, and purify by distillation to obtain 3-ethoxy-4-methoxybenzaldehyde.[2]

-

-

Step 2: De-ethylation of 3-Ethoxy-4-methoxybenzaldehyde

-

To the 3-ethoxy-4-methoxybenzaldehyde, add concentrated sulfuric acid.

-

Heat the mixture to 65°C for 3.5 hours.[3]

-

Cool the reaction and pour it into ice-cold water to precipitate the product.

-

Extract the product with methyl isobutyl ketone.

-

Wash the organic phase to a neutral pH and evaporate the solvent to yield isovanillin.[3]

-

Quantitative Data:

| Starting Material | Key Reagents | Reaction Time (Dealkylation) | Reaction Temperature (°C) (Dealkylation) | Yield (%) |

| Ethyl Vanillin | Dimethyl sulfate, H₂SO₄ | 3.5 hours | 65 | ~96 |

Synthesis of Isovanillin from 4-Hydroxybenzaldehyde

This multi-step synthesis involves bromination, methylation, and hydrolysis.

References

A Comprehensive Technical Guide to 4-Methoxy-3-(phenylmethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(phenylmethoxy)benzaldehyde, a substituted aromatic aldehyde, is a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its structural features, comprising a benzaldehyde (B42025) core with methoxy (B1213986) and benzyloxy substitutions, make it a versatile building block for the development of complex molecules. This technical guide provides an in-depth overview of its chemical identity, properties, synthesis, and its significant role in drug development, particularly as a precursor to the drug Tolcapone (B1682975).

Chemical Identity

The compound commonly referred to as 3-Benzyloxy-4-methoxybenzaldehyde is systematically named according to IUPAC nomenclature.

-

IUPAC Name: 4-methoxy-3-(phenylmethoxy)benzaldehyde[1]

-

Synonyms: this compound, O-Benzyl isovanillin (B20041), Vanillin benzyl (B1604629) ether[1]

-

CAS Number: 6346-05-0[1]

-

Molecular Formula: C₁₅H₁₄O₃[1]

-

Molecular Weight: 242.27 g/mol [1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 4-methoxy-3-(phenylmethoxy)benzaldehyde is presented below. This information is crucial for its characterization, handling, and analysis.

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | 61-64 °C | |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Solubility | Soluble in common organic solvents like ethanol, acetone (B3395972), and dichloromethane. Insoluble in water. | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.84 (s, 1H, -CHO), 7.50-7.30 (m, 7H, Ar-H), 7.03 (d, J=8.0 Hz, 1H, Ar-H), 5.20 (s, 2H, -OCH₂Ph), 3.95 (s, 3H, -OCH₃) | [1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 191.1, 155.0, 150.0, 136.4, 128.7, 128.3, 127.3, 126.6, 111.8, 109.5, 71.1, 56.1 | [2] |

| IR (KBr, cm⁻¹) | ~2850, 2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1590, 1510 (C=C, aromatic), ~1260, 1140 (C-O, ether) | [3] |

| Mass Spectrum (EI) | m/z (%): 242 (M+, 45), 91 (100), 151 (30), 123 (15) | [3] |

Synthesis of 4-Methoxy-3-(phenylmethoxy)benzaldehyde

The most common and efficient method for the synthesis of 4-methoxy-3-(phenylmethoxy)benzaldehyde is the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde) and benzyl chloride.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the laboratory-scale synthesis of 4-methoxy-3-(phenylmethoxy)benzaldehyde.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add a suitable solvent, such as acetone or DMF, to the flask to dissolve the reactants.

-

Reagent Addition: Slowly add benzyl chloride (1.1 eq) to the reaction mixture at room temperature with vigorous stirring.

-

Reaction: Heat the mixture to reflux (for acetone) or at 60-80 °C (for DMF) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4-methoxy-3-(phenylmethoxy)benzaldehyde as a white to off-white solid.

Expected Yield: 85-95%

Application in Drug Development: Synthesis of Tolcapone

4-Methoxy-3-(phenylmethoxy)benzaldehyde is a critical starting material in the multi-step synthesis of Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT) used in the treatment of Parkinson's disease.[4][5]

Synthetic Pathway of Tolcapone

The following diagram illustrates the synthetic route from 4-methoxy-3-(phenylmethoxy)benzaldehyde to Tolcapone.

Caption: Synthetic pathway of Tolcapone from 4-methoxy-3-(phenylmethoxy)benzaldehyde.

Experimental Workflow for Tolcapone Synthesis

The synthesis of Tolcapone from 4-methoxy-3-(phenylmethoxy)benzaldehyde involves a series of key chemical transformations. A generalized workflow is depicted below.

References

- 1. This compound | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Benzaldehyde, 3-methoxy-4-(phenylmethoxy)- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2014147464A2 - Novel process for the preparation of tolcapone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Data of 3-Benzyloxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Benzyloxy-4-methoxybenzaldehyde (CAS No. 6346-05-0), a valuable intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols and visual diagrams to facilitate understanding and application in research and development.

Molecular Structure and Properties

-

IUPAC Name: 3-(Benzyloxy)-4-methoxybenzaldehyde

-

Synonyms: O-Benzylisovanillin, Isovanillin benzyl (B1604629) ether

-

Molecular Formula: C₁₅H₁₄O₃[1]

-

Molecular Weight: 242.27 g/mol [1]

-

Appearance: Solid[2]

-

Melting Point: 61-64 °C[2]

DOT script for the molecular structure of this compound.

Caption: Molecular structure of this compound.

Spectral Data Summary

The following sections provide a detailed analysis of the NMR, IR, and MS spectral data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.84 | s | 1H | -CHO |

| 7.46 - 7.30 | m | 7H | Aromatic-H (benzyl & phenyl) |

| 7.03 | d | 1H | Aromatic-H (phenyl) |

| 5.21 | s | 2H | -OCH₂- |

| 3.96 | s | 3H | -OCH₃ |

Note: Data sourced from spectral databases.[3] Precise coupling constants were not available.

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | C=O (Aldehyde) |

| 155.0 | Aromatic C-O |

| 149.0 | Aromatic C-O |

| 136.4 | Aromatic C (ipso, benzyl) |

| 130.5 | Aromatic C-H |

| 128.6 | Aromatic C-H (benzyl) |

| 128.1 | Aromatic C-H (benzyl) |

| 127.3 | Aromatic C-H (benzyl) |

| 126.7 | Aromatic C-H |

| 111.9 | Aromatic C-H |

| 111.2 | Aromatic C-H |

| 70.8 | -OCH₂- |

| 56.1 | -OCH₃ |

Note: Data sourced from spectral databases.[4]

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 - 3030 | C-H stretch (aromatic) |

| ~2930 - 2840 | C-H stretch (alkane) |

| ~2820, ~2720 | C-H stretch (aldehyde, Fermi resonance) |

| ~1680 | C=O stretch (aromatic aldehyde) |

| ~1590, ~1510 | C=C stretch (aromatic) |

| ~1260 | C-O stretch (aryl ether) |

| ~1140 | C-O stretch (alkyl ether) |

Note: Assignments are based on typical functional group frequencies and data from PubChem.[1]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z Ratio | Relative Intensity | Assignment |

| 242 | Moderate | [M]⁺ (Molecular Ion) |

| 151 | High | [M - C₇H₇]⁺ (loss of benzyl) |

| 91 | High | [C₇H₇]⁺ (benzyl fragment) |

Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways. The molecular ion peak is reported in spectral databases.[1]

Experimental Protocols

While specific experimental parameters for the cited data are not available, the following sections describe standard protocols for acquiring high-quality spectral data for compounds like this compound.

-

Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used between pulses.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom.

-

-

Sample Preparation (ATR-FTIR): A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5] Pressure is applied to ensure good contact between the sample and the crystal.[2]

-

Instrumentation and Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.[2] The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Sample Preparation: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation and Data Acquisition (Electron Ionization - EI): In EI-MS, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7] The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.[6]

Logical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the structural relationships within the molecule.

DOT script for the workflow of spectroscopic analysis.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

- 1. This compound | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. This compound(6346-05-0) 1H NMR [m.chemicalbook.com]

- 4. This compound(6346-05-0) 13C NMR spectrum [chemicalbook.com]

- 5. agilent.com [agilent.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

solubility of 3-Benzyloxy-4-methoxybenzaldehyde in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Benzyloxy-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. An understanding of its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the expected solubility based on structurally related compounds, details a robust experimental protocol for accurate solubility determination, and presents a visual workflow of the experimental process.

Core Data Presentation: Solubility Profile

Direct quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, by examining the solubility of structurally similar benzaldehyde (B42025) derivatives, we can infer its likely behavior in various organic solvents. The presence of a polar aldehyde group and two ether linkages (methoxy and benzyloxy) suggests moderate polarity. The bulky, nonpolar benzyloxy group will also significantly influence its solubility.

The following table summarizes qualitative and quantitative solubility data for related compounds, providing a basis for solvent selection in studies involving this compound.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Chloroform | Not Specified | Soluble[1][2] | Qualitative |

| Methanol (B129727) | Not Specified | Soluble[1][2] | Qualitative | |

| Veratraldehyde (3,4-Dimethoxybenzaldehyde) | Cold Water | Ambient | Insoluble[3] | Qualitative |

| Hot Water | - | Soluble[3][4] | Qualitative | |

| Ethanol | Not Specified | Soluble[4][5] | Qualitative | |

| Ether | Not Specified | Soluble[4] | Qualitative | |

| Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | Water | 20 | 2.27 g/L[6] | Quantitative |

| Acetone (B3395972) | Not Specified | High solubility[7] | Qualitative | |

| Methanol | Not Specified | Soluble | Qualitative | |

| Xylene | Not Specified | Low solubility[7] | Qualitative | |

| Diethyl Ether | Not Specified | Soluble[7] | Qualitative |

Expected Solubility of this compound:

Based on the data from analogous compounds, this compound is expected to exhibit good solubility in polar aprotic solvents (like acetone and ethyl acetate) and in alcohols (like methanol and ethanol). Its solubility in nonpolar solvents (such as hexanes) is likely to be limited due to the presence of the polar functional groups. The large benzyloxy group may enhance solubility in aromatic solvents like toluene (B28343) compared to smaller benzaldehyde derivatives.

Experimental Protocol: Determination of Equilibrium Solubility via the Gravimetric Method

The following protocol details a reliable method for determining the equilibrium solubility of this compound in a given organic solvent.

1. Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Screw-cap vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a screw-cap vial containing a known volume (e.g., 5 or 10 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Analysis:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporation dish.

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or as a mole fraction.

-

Experimental Workflow Visualization

The following diagram illustrates the key stages of the gravimetric method for solubility determination.

Caption: Workflow for the gravimetric determination of solubility.

References

- 1. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE | 2426-87-1 [chemicalbook.com]

- 2. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE CAS#: 2426-87-1 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Isovanillin CAS#: 621-59-0 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Safeguarding Innovation: A Technical Guide to the Safe Handling of 3-Benzyloxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-4-methoxybenzaldehyde is a valuable aromatic aldehyde intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. As with any chemical reagent, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing from available safety data and established laboratory safety protocols.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Appearance | Beige or slightly yellow powder/solid | [1][2] |

| Melting Point | 60 - 64 °C (140 - 147.2 °F) | [1] |

| Boiling Point | 120 °C at 5 torr | [2] |

| Solubility | No data available | [1] |

| Flash Point | Not applicable | [3] |

| Autoignition Temperature | Not applicable | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant. The specific hazard classifications are detailed in the table below.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder, to minimize inhalation of dust particles.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate or if handling large quantities, a NIOSH-approved respirator for dusts should be used.

General Hygiene Practices

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep the container tightly closed when not in use.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Emergency and First-Aid Procedures

In the event of exposure, immediate and appropriate first-aid measures are critical.

| Exposure Route | First-Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.[4] |

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal.

Experimental Protocols for Hazard Assessment

The GHS classifications for this compound are determined through standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the key methodologies used to assess skin and eye irritation.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Test Animal: The albino rabbit is the recommended species.

-

Procedure: A small area of the animal's fur is clipped. A 0.5 g amount of the solid test substance is applied to a small area of skin and covered with a gauze patch.

-

Observation Period: The patch is removed after a 4-hour exposure period. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored on a numerical scale. The scores are used to classify the substance's irritation potential.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation or damage.

-

Test Animal: The albino rabbit is the recommended species.

-

Procedure: A single dose of the test substance (0.1 g for solids) is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations are made for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

-

Scoring: The ocular reactions are scored based on a standardized system. The persistence and severity of the reactions determine the classification of the substance.

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.

Caption: Logical relationship between hazard identification and control measures.

Caption: Standard workflow for safely handling the solid chemical.

Caption: Decision tree for first-aid procedures following exposure.

Conclusion

While this compound is a valuable reagent in research and development, it is essential to treat it with the respect it deserves as a hazardous chemical. By understanding its properties, recognizing its hazards, and rigorously applying the safe handling, storage, and emergency procedures outlined in this guide, researchers can minimize risks and maintain a safe and productive laboratory environment. The provided workflows and logical diagrams serve as a quick reference to reinforce these critical safety practices.

References

An In-depth Technical Guide to 3-Benzyloxy-4-methoxybenzaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzyloxy-4-methoxybenzaldehyde, a key intermediate in organic synthesis, plays a significant role in the preparation of various pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. The document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the core synthetic pathway. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as O-benzylvanillin or vanillin (B372448) benzyl (B1604629) ether, is an aromatic aldehyde that serves as a crucial building block in the synthesis of a wide range of organic molecules. Its structure, featuring a protected hydroxyl group on the vanillin core, makes it an ideal precursor for multi-step syntheses where the reactivity of the phenolic hydroxyl needs to be temporarily masked. This strategic protection allows for selective reactions at other sites of the molecule, particularly the aldehyde group.

The primary application of this compound lies in its use as an intermediate in the synthesis of complex organic compounds, including pharmaceuticals and natural products. For instance, it has been utilized in the total synthesis of the alkaloid (-)-galipeine and as a starting material for the preparation of (+)-9-benzyloxy-α-dihydrotetrabenazine, an important intermediate for vesicular monoamine transporter 2 (VMAT2) imaging agents.[1]

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the history of vanillin and the development of ether synthesis. Vanillin (4-hydroxy-3-methoxybenzaldehyde) was first isolated from vanilla pods in 1858 by Nicolas-Theodore Gobley. The subsequent elucidation of its structure and the quest for its synthetic production paved the way for the creation of its derivatives.

The synthesis of this compound is a classic example of the Williamson ether synthesis , a method developed by Alexander Williamson in 1850.[2] This reaction, involving the reaction of an alkoxide with an alkyl halide, became a fundamental tool in organic chemistry for the formation of ethers.[2][3]

The historical significance of this compound is rooted in its role as a key intermediate, enabling the synthesis of more complex molecules with potential biological activity. Its use in the preparation of pharmaceuticals and other specialty chemicals has solidified its importance in the landscape of organic synthesis.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₃ | [5] |

| Molecular Weight | 242.27 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 61-64 °C | [5] |

| CAS Number | 6346-05-0 | [5] |

| IUPAC Name | 3-(Benzyloxy)-4-methoxybenzaldehyde | PubChem |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): 9.84 (s, 1H, CHO), 7.45-7.30 (m, 7H, Ar-H), 6.99 (d, 1H, Ar-H), 5.20 (s, 2H, OCH₂Ph), 3.95 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 191.1, 154.5, 150.2, 136.4, 130.0, 128.7, 128.2, 127.3, 126.6, 112.5, 109.5, 70.9, 56.1 |

| IR (KBr, cm⁻¹) | ν: 2835, 2730 (C-H, aldehyde), 1685 (C=O, aldehyde), 1585, 1510 (C=C, aromatic), 1260, 1135 (C-O, ether) |

| Mass Spec (EI) | m/z (%): 242 (M⁺), 91 (100, [C₇H₇]⁺) |

Synthetic Methodology

The most common and historically significant method for the synthesis of this compound is the O-benzylation of vanillin, a reaction that proceeds via the Williamson ether synthesis.

General Reaction Scheme

The synthesis involves the deprotonation of the phenolic hydroxyl group of vanillin by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks benzyl chloride (or another suitable benzylating agent) in an Sₙ2 reaction to form the benzyl ether.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from vanillin.

Materials:

-

Vanillin (1 equivalent)

-

Benzyl chloride (1.1 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vanillin, anhydrous potassium carbonate, and the solvent (acetone or DMF).

-

Addition of Benzylating Agent: While stirring, add benzyl chloride to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Extraction: The residue is dissolved in ethyl acetate and washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white crystalline solid.

Yield: Typical yields for this reaction are in the range of 85-95%.

Caption: Experimental workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of various biologically active compounds. The benzyl protecting group is stable under a variety of reaction conditions, yet it can be readily removed by catalytic hydrogenation to reveal the free phenol (B47542) when needed. This allows for the selective manipulation of other functional groups within the molecule.

Its utility is demonstrated in the synthesis of compounds with potential therapeutic applications. For example, derivatives of this compound have been investigated for their potential as anticancer and neuroprotective agents. The core structure provides a scaffold that can be further modified to optimize biological activity, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a compound with a rich history intertwined with the development of organic synthesis. Its preparation, a classic application of the Williamson ether synthesis, has made it a readily accessible and indispensable intermediate for chemists. This technical guide has provided a detailed overview of its discovery, historical context, physicochemical properties, and synthetic methodologies. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical building block.

References

Potential Biological Activity of 3-Benzyloxy-4-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzyloxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde, is a compound of interest in synthetic and medicinal chemistry. While direct and extensive biological data for this specific molecule is limited in publicly available literature, analysis of structurally related benzyloxybenzaldehyde derivatives suggests potential for significant biological activity, particularly in the realm of oncology. This technical guide consolidates the available information on this compound and its close analogs, presenting quantitative data, detailed experimental protocols for relevant biological assays, and mechanistic pathway diagrams to facilitate further research and drug development efforts. The primary focus will be on the potential anticancer properties, as suggested by studies on its isomers, and a discussion on its classification as a potential endocrine-disrupting compound.

Introduction

This compound, also known as 3-O-benzyl-isovanillin, belongs to the family of benzyloxybenzaldehydes. These compounds are characterized by a benzaldehyde (B42025) core with benzyloxy and methoxy (B1213986) substitutions on the aromatic ring. While often utilized as an intermediate in the synthesis of more complex molecules, the inherent structural motifs of benzyloxybenzaldehydes have drawn attention for their potential pharmacological activities. Research into derivatives has revealed a spectrum of biological effects, including anticancer and antimicrobial properties. This guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining direct, albeit limited, information and drawing parallels from closely related analogs.

Potential Anticancer Activity

Direct experimental evidence for the anticancer activity of this compound is not extensively documented. However, a pivotal study on a series of benzyloxybenzaldehyde derivatives has demonstrated significant cytotoxic effects against human promyelocytic leukemia (HL-60) cells.[1][2] This suggests that this compound, as part of this chemical class, may exhibit similar properties.

Quantitative Data from Structurally Related Compounds

The following table summarizes the anticancer activity of benzyloxybenzaldehyde derivatives that are positional isomers or closely related analogs of this compound. The data is extracted from a study by Lin et al. (2005), where compounds were evaluated for their activity against HL-60 cells.[1][2]

| Compound | Concentration (µM) | Activity against HL-60 Cells |

| 2-(Benzyloxy)benzaldehyde | 1-10 | Significant |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | 1-10 | Significant |

| 2-(Benzyloxy)-5-methoxybenzaldehyde | 1-10 | Significant |

| 2-(Benzyloxy)-5-chlorobenzaldehyde | 1-10 | Significant |

| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | 1-10 | Most Potent |

| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | 1-10 | Significant |

| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | 1-10 | Significant |

Proposed Mechanism of Action

Studies on active benzyloxybenzaldehyde derivatives indicate a mechanism of action that involves the induction of apoptosis and cell cycle arrest in cancer cells.[1][2] The proposed signaling pathway suggests that these compounds can lead to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This disruption of mitochondrial function is a critical step leading to programmed cell death. Furthermore, these derivatives have been observed to cause an arrest in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.[1][2]

Experimental Protocols for Anticancer Activity Assessment

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL. After 24 hours, the cells are treated with various concentrations of this compound (or other test compounds) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

This method is used to determine the effect of the compound on cell cycle progression.

-

Cell Treatment: HL-60 cells are treated with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

-

Cell Fixation: After treatment, the cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

-

Staining: The fixed cells are then washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

This assay measures the disruption of the mitochondrial membrane potential, an early indicator of apoptosis.

-

Cell Treatment: HL-60 cells are treated with the test compound for a specified period (e.g., 12 hours).

-

Staining: The cells are then incubated with a fluorescent cationic dye, such as Rhodamine 123 or JC-1, which accumulates in the mitochondria in a potential-dependent manner.

-

Analysis: The fluorescence intensity is measured by flow cytometry. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Potential as an Endocrine-Disrupting Compound

Standard Experimental Protocols for Endocrine Disruptor Screening

For a comprehensive evaluation of the potential endocrine-disrupting properties of this compound, a battery of in vitro and in vivo assays is typically employed. These assays are designed to assess the interaction of the compound with key components of the endocrine system.

-

Estrogen Receptor (ER) Binding Assay: This assay determines the ability of a chemical to bind to the estrogen receptor. It typically uses a competitive binding format with radiolabeled estradiol (B170435) and a source of ER (e.g., rat uterine cytosol or recombinant human ER).

-

Estrogen Receptor Transcriptional Activation Assay (ERTA): This is a cell-based assay that measures the ability of a chemical to induce the transcription of a reporter gene under the control of an estrogen-responsive element. This assay can identify both ER agonists and antagonists.

-

Androgen Receptor (AR) Binding Assay: Similar to the ER binding assay, this test evaluates the binding affinity of a chemical for the androgen receptor.

-

Androgen Receptor Transcriptional Activation Assay (ARTA): This cell-based assay assesses the ability of a chemical to modulate the transcriptional activity of the androgen receptor.

-

Uterotrophic Assay (in female rats): This short-term in vivo screening assay is used to detect the estrogenic activity of a chemical. It measures the increase in uterine weight in immature or ovariectomized female rats following exposure to the test substance.

-

Hershberger Assay (in male rats): This assay is designed to detect androgenic and anti-androgenic activity. It measures the change in weight of five androgen-dependent tissues in castrated male rats.

Conclusion